4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol
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Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol is an organic compound that features a silyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further synthetic transformations to introduce the phenyl and methyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and functionalization strategies. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under acidic or fluoride ion conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol is unique due to its specific silyl ether protection, which offers stability and selectivity in synthetic applications. Its ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl group makes it a valuable tool in organic synthesis.
Properties
CAS No. |
828916-92-3 |
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Molecular Formula |
C17H28O2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-3-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C17H28O2Si/c1-14(12-18)16(15-10-8-7-9-11-15)13-19-20(5,6)17(2,3)4/h7-11,18H,12-13H2,1-6H3 |
InChI Key |
IJUDEEXOKAQMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)CO |
Origin of Product |
United States |
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